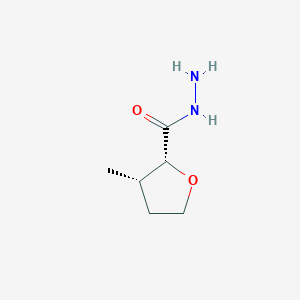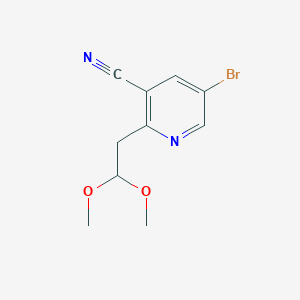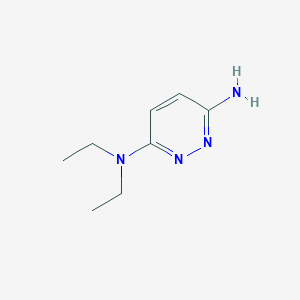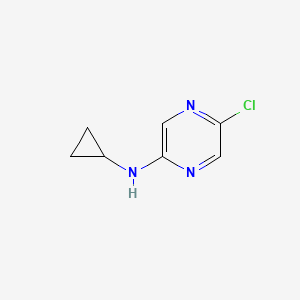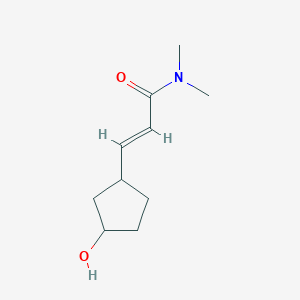
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is an organic compound that features a cyclopentane ring substituted with a hydroxy group and an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide typically involves the reaction of 3-hydroxycyclopentanone with N,N-dimethylacrylamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopentyl)-N,N-dimethylacrylamide.
Reduction: 3-(3-Hydroxycyclopentyl)-N,N-dimethylpropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylamide moiety can participate in various chemical reactions. These interactions can influence biological pathways and result in specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Hydroxycyclopentyl)acrylamide: Lacks the N,N-dimethyl substitution.
3-(3-Hydroxycyclopentyl)-N-methylacrylamide: Contains only one methyl group on the nitrogen.
3-(3-Hydroxycyclopentyl)-N,N-diethylacrylamide: Contains ethyl groups instead of methyl groups.
Uniqueness
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxycyclopentyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-11(2)10(13)6-4-8-3-5-9(12)7-8/h4,6,8-9,12H,3,5,7H2,1-2H3/b6-4+ |
InChI-Schlüssel |
YFIWMUPNIMPKGN-GQCTYLIASA-N |
Isomerische SMILES |
CN(C)C(=O)/C=C/C1CCC(C1)O |
Kanonische SMILES |
CN(C)C(=O)C=CC1CCC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one](/img/structure/B13336999.png)

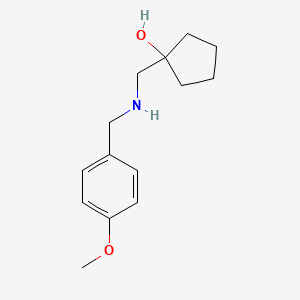

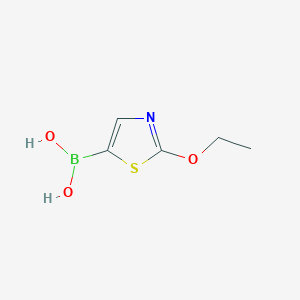
![Tetrahydro-1H-cyclopenta[b]pyridine-2,4(3H,4aH)-dione](/img/structure/B13337031.png)
